3-(Carboxymethyl)pyrrolidine-3-carboxylic acid 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1423117-36-5
VCID: VC2865091
InChI: InChI=1S/C7H11NO4/c9-5(10)3-7(6(11)12)1-2-8-4-7/h8H,1-4H2,(H,9,10)(H,11,12)
SMILES: C1CNCC1(CC(=O)O)C(=O)O
Molecular Formula: C7H11NO4
Molecular Weight: 173.17 g/mol

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid

CAS No.: 1423117-36-5

Cat. No.: VC2865091

Molecular Formula: C7H11NO4

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid - 1423117-36-5

Specification

CAS No. 1423117-36-5
Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
IUPAC Name 3-(carboxymethyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C7H11NO4/c9-5(10)3-7(6(11)12)1-2-8-4-7/h8H,1-4H2,(H,9,10)(H,11,12)
Standard InChI Key FXNXDPZYBMTULA-UHFFFAOYSA-N
SMILES C1CNCC1(CC(=O)O)C(=O)O
Canonical SMILES C1CNCC1(CC(=O)O)C(=O)O

Introduction

Structural Characteristics

Molecular Structure

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid possesses a distinct molecular architecture featuring a pyrrolidine ring with two carboxyl groups attached at different positions. The compound has a molecular formula of C7H11NO4, indicating its composition of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms . The structure can be represented in SMILES notation as C1CNCC1(CC(=O)O)C(=O)O, which illustrates the pyrrolidine ring with the two carboxylic acid groups positioned at the 3-position of the ring system .

Chemical Identifiers

Analytical Characteristics

Spectroscopic Profile

The spectroscopic profile of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid includes predicted collision cross-section data, which is valuable for analytical identification and characterization using mass spectrometry techniques. The table below presents the predicted collision cross-section values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+174.07608137.9
[M+Na]+196.05802144.0
[M+NH4]+191.10262144.3
[M+K]+212.03196142.1
[M-H]-172.06152134.5
[M+Na-2H]-194.04347139.9
[M]+173.06825137.2
[M]-173.06935137.2

These values represent the collision cross-section area in square Angstroms for different ionic forms of the compound, providing important reference data for mass spectrometric analysis .

Chemical Reactivity

The compound's reactivity profile is influenced by its functional groups. The carboxylic acid moieties can participate in various reactions including esterification, amidation, and reduction. The pyrrolidine nitrogen provides a site for alkylation, acylation, and other nitrogen-centered transformations. This diverse reactivity pattern contributes to the compound's utility as a building block in organic synthesis.

Synthesis Methods

Organocatalytic Approaches

One prominent method for synthesizing 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid involves organocatalytic enantioselective Michael addition reactions. This synthetic route typically utilizes 4-alkyl-substituted 4-oxo-2-enoates in reaction with nitroalkanes to produce the desired compound with high enantiomeric purity. This approach is particularly valuable when stereochemical control is essential for the intended application of the compound.

Purification and Isolation

The purification of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid often involves a combination of techniques. For related compounds, separation from catalysts can be achieved by adjusting the reaction mixture to alkaline conditions, followed by extraction with organic solvents and precipitation of the product from the aqueous layer at the isoelectric point . These methodologies highlight the importance of pH control in the isolation of amino acid derivatives like 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid.

Applications

Medicinal Chemistry Applications

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid has significant applications in medicinal chemistry and biochemical research. The compound's unique structural features make it valuable for exploring potential therapeutic effects across various disease targets. Its ability to interact with specific enzymes or receptors within biological systems underlies its potential utility in drug discovery programs.

Role in Organic Synthesis

As a bifunctional molecule containing both nitrogen heterocycle and carboxylic acid functionalities, 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of more complex molecules. Its structural features allow for selective functionalization at multiple positions, enabling the construction of diverse molecular frameworks with potential applications in pharmaceutical development and materials science.

Pharmaceutical Intermediates

Compounds structurally related to 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid have been identified as valuable intermediates in the preparation of pharmaceutically active compounds, particularly those targeting central nervous system disorders . This suggests that 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid itself may serve as a key intermediate in the development of neurologically active therapeutic agents.

Structural Derivatives

Hydrochloride Form

The hydrochloride salt of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid (3-(Carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride) represents an important derivative with distinct properties. This salt form has the molecular formula C7H12ClNO4 and CAS number 1423031-09-7 . The addition of the hydrochloride functionality modifies the compound's solubility and reactivity profiles, potentially enhancing its utility in specific applications requiring improved water solubility or stability.

Comparative Properties

The hydrochloride form exhibits different physicochemical properties compared to the free base form. These differences manifest in altered solubility characteristics, crystallinity, and stability profiles. Understanding these variations is crucial for selecting the appropriate form for specific applications, whether in synthetic chemistry, analytical studies, or pharmaceutical formulations.

Research Perspectives

Current Developments

Current research involving 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid focuses on exploring its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound's mechanism of action in biological systems likely involves interactions with specific enzymes or receptors, potentially modulating their activity and leading to various biochemical effects relevant in therapeutic contexts.

Future Research Directions

Future research directions for 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid may include:

  • Development of improved synthetic methodologies with enhanced stereoselectivity and yield

  • Exploration of novel derivatives with optimized properties for specific applications

  • Investigation of potential therapeutic applications in neurological disorders

  • Elucidation of structure-activity relationships to guide rational design of related compounds

  • Establishment of comprehensive analytical methods for detection and quantification in complex matrices

These research avenues could significantly expand our understanding of this compound and enhance its utility across multiple scientific disciplines.

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